N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine
CAS No.:
Cat. No.: VC14653705
Molecular Formula: C15H25NO2
Molecular Weight: 251.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25NO2 |
|---|---|
| Molecular Weight | 251.36 g/mol |
| IUPAC Name | N-[(2,4-dimethoxy-3-methylphenyl)methyl]pentan-3-amine |
| Standard InChI | InChI=1S/C15H25NO2/c1-6-13(7-2)16-10-12-8-9-14(17-4)11(3)15(12)18-5/h8-9,13,16H,6-7,10H2,1-5H3 |
| Standard InChI Key | JBKOBZHFYGCPLW-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)NCC1=C(C(=C(C=C1)OC)C)OC |
Introduction
Structural and Molecular Characteristics
The molecular formula of N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine is C₁₅H₂₅NO₂, with a molecular weight of 251.36 g/mol. Its IUPAC name is N-[(2,4-dimethoxy-3-methylphenyl)methyl]pentan-3-amine, and its structure features:
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A pentan-3-amine chain (five-carbon amine with a central nitrogen).
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A 2,4-dimethoxy-3-methylbenzyl aromatic group, where methoxy (-OCH₃) and methyl (-CH₃) substituents occupy the 2, 3, and 4 positions on the benzene ring.
Key spectroscopic identifiers include:
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Canonical SMILES:
CCC(CC)NCC1=C(C(=C(C=C1)OC)C)OC. -
InChIKey:
JBKOBZHFYGCPLW-UHFFFAOYSA-N.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 251.36 g/mol | |
| Boiling Point | Not reported | – |
| Density | 0.951 g/mL (estimated) | |
| Refractive Index | 1.5410 (lit.) | |
| Solubility | Insoluble in water |
Synthesis Pathways
The synthesis of N-(2,4-dimethoxy-3-methylbenzyl)pentan-3-amine typically involves multi-step reactions, though explicit protocols are scarce in open literature. General approaches include:
Alkylation and Reductive Amination
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Benzyl Halide Preparation:
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Amine Coupling:
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The benzyl halide reacts with pentan-3-amine under basic conditions (e.g., K₂CO₃) to form the secondary amine.
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Hydroaminomethylation
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Transition metal catalysts (e.g., Rh or Ru) facilitate the addition of amine groups to alkenes, though this method is less commonly reported for aromatic amines.
Purification
Chemical Reactivity
The compound’s reactivity is influenced by:
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Electron-Donating Methoxy Groups: Enhance nucleophilicity at the benzyl position, favoring electrophilic substitution reactions.
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Steric Hindrance: The 3-methyl group on the aromatic ring may limit access to reactive sites.
Key Reactions:
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N-Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.
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Oxidation: Susceptible to oxidation at the amine center, forming nitroxides or imines under strong oxidizing conditions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Signals at δ 2.56–3.27 ppm (amine protons), δ 3.70–3.85 ppm (methoxy groups), and δ 6.60–7.20 ppm (aromatic protons) .
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¹³C NMR: Peaks at δ 55–60 ppm (methoxy carbons) and δ 120–140 ppm (aromatic carbons) .
Mass Spectrometry (MS)
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